SU-9516 is sourced from various chemical suppliers and is primarily classified under the category of small molecule inhibitors targeting cyclin-dependent kinases. Its chemical structure is characterized by a molecular formula of and a molecular weight of 241.25 g/mol. The compound is designed to interact with specific protein targets involved in cell cycle regulation, making it significant in the context of oncology.
The synthesis of SU-9516 typically involves several steps that include the use of various reagents and reaction conditions. The most common method for synthesizing SU-9516 involves:
The general reaction scheme includes:
SU-9516 undergoes several chemical reactions that are critical for its function as a cyclin-dependent kinase inhibitor:
The mechanism by which SU-9516 exerts its effects involves several key processes:
SU-9516 exhibits several notable physical and chemical properties:
These properties are essential for determining the appropriate handling and application conditions for research purposes.
SU-9516 has several applications in scientific research, particularly in cancer biology:
SU9516 (chemical name: (3Z)-3-(1H-Imidazol-4-ylmethylene)-5-methoxy-1,3-dihydroindol-2-one) demonstrates distinct inhibitory preferences among cyclin-dependent kinases. Biochemical analyses reveal its highest potency against cyclin-dependent kinase 2, with half-maximal inhibitory concentration (IC₅₀) values consistently measured at 22–31 nM in purified enzyme assays [1] [10]. Cyclin-dependent kinase 1 inhibition occurs with slightly reduced efficacy (IC₅₀ = 40–200 nM), while cyclin-dependent kinase 4 requires significantly higher concentrations for equivalent inhibition (IC₅₀ = 200 nM–1.7 μM) [1] [7] [10]. Cyclin-dependent kinase 9 exhibits the lowest sensitivity, with IC₅₀ values approximating 0.9 μM [7]. This selectivity profile stems from structural variations in the adenosine triphosphate-binding pockets across cyclin-dependent kinase isoforms. Computational simulations identify that Lys89 in cyclin-dependent kinase 2 forms transient hydrogen bonds with SU9516, a residue replaced by Thr89 in cyclin-dependent kinase 4, whose shorter side chain cannot stabilize equivalent interactions [6].
Table 1: SU9516 Inhibition Profiles Across Major Cyclin-Dependent Kinases
Cyclin-Dependent Kinase | IC₅₀ Range (nM) | Relative Potency |
---|---|---|
Cyclin-dependent kinase 2 | 22–31 | Highest |
Cyclin-dependent kinase 1 | 40–200 | High |
Cyclin-dependent kinase 4 | 200–1700 | Moderate |
Cyclin-dependent kinase 9 | ~900 | Lowest |
SU9516 exhibits divergent inhibition mechanisms depending on the cyclin-dependent kinase complex targeted. For cyclin-dependent kinase 2/cyclin A and cyclin-dependent kinase 2/cyclin E complexes, SU9516 functions as a competitive adenosine triphosphate antagonist, binding directly to the catalytic site with inhibition constant (Kᵢ) values of 0.031 μM [1] [8]. Kinetic analyses demonstrate that SU9516 competes with adenosine triphosphate for binding, evidenced by increased inhibitor potency at lower adenosine triphosphate concentrations [1]. In contrast, SU9516 inhibits cyclin-dependent kinase 4/cyclin D1 through a non-competitive mechanism relative to adenosine triphosphate, exhibiting 45-fold reduced potency (Kᵢ = 1.4 μM) [1]. This mechanistic divergence arises from structural differences in the cyclin-binding interfaces: cyclin-dependent kinase 2 complexes permit direct displacement of adenosine triphosphate, whereas cyclin-dependent kinase 4/cyclin D1 allosterically modulates adenosine triphosphate affinity without direct competition. Molecular dynamics simulations further reveal that SU9516 binding induces conformational shifts in cyclin-dependent kinase 2’s glycine-rich loop (residues 10–16), obstructing adenosine triphosphate access through intermittent hydrogen bonding with Glu81 and Leu83 [6] [8].
Table 2: Inhibition Kinetics of SU9516 Against Key Cyclin-Dependent Kinase Complexes
Cyclin-Dependent Kinase Complex | Inhibition Mechanism | Kᵢ (μM) | Adenosine Triphosphate Dependence |
---|---|---|---|
Cyclin-dependent kinase 2/Cyclin A | Competitive | 0.031 | Inverse correlation |
Cyclin-dependent kinase 2/Cyclin E | Competitive | 0.04–0.2 | Inverse correlation |
Cyclin-dependent kinase 1/Cyclin B1 | Competitive | 0.04–0.2 | Inverse correlation |
Cyclin-dependent kinase 4/Cyclin D1 | Non-competitive | 1.4 | Independent |
Structural analyses of SU9516 bound to cyclin-dependent kinase 2/cyclin A (Protein Data Bank ID: 6GUC) reveal critical interactions driving its inhibitory activity [8]. The indolinone core anchors within the adenosine triphosphate-binding cleft, forming hydrogen bonds with Leu83 backbone amides and water-mediated contacts with Glu81 [1] [8]. The imidazole moiety extends toward solvent-exposed regions, while the methoxy group optimizes hydrophobic packing within the hinge region [6] [8]. This binding mode stabilizes cyclin-dependent kinase 2 in an inactive conformation, preventing phosphorylation of retinoblastoma protein and downstream substrates. Functional consequences include retinoblastoma protein hypophosphorylation (reduced by 4–64% across cell lines), sequestration of E2F transcription factors in high-molecular-weight complexes with retinoblastoma protein, p107, and p130, and subsequent cell cycle arrest at G₁–S or G₂–M transitions [2] [3].
In contrast, SU9516’s weaker, non-competitive inhibition of cyclin-dependent kinase 4/cyclin D1 minimally affects retinoblastoma protein phosphorylation at Ser780 but induces cyclin D1 downregulation (10–60% decrease after 24 hours) [3]. This occurs through indirect transcriptional effects: SU9516-mediated cyclin-dependent kinase 2 inhibition stabilizes E2F-retinoblastoma protein complexes, repressing E2F target genes including CCND1 (cyclin D1), thymidylate synthase, and dihydrofolate reductase [3] [9]. In leukemic cells, this downregulation of dihydrofolate reductase expression significantly enhances methotrexate sensitivity by reducing dihydrofolate reductase-mediated folate metabolism [9].
Table 3: Functional Consequences of SU9516-Mediated Cyclin-Dependent Kinase Inhibition
Target Complex | Primary Biochemical Effects | Downstream Cellular Outcomes |
---|---|---|
Cyclin-dependent kinase 2/Cyclin A | • Competitive adenosine triphosphate blockade • Retinoblastoma protein hypophosphorylation • Cyclin A downregulation | • E2F sequestration • G₁/S arrest • Caspase-3 activation (5–84% increase) |
Cyclin-dependent kinase 4/Cyclin D1 | • Non-competitive allosteric inhibition • Cyclin D1 downregulation • Reduced retinoblastoma protein phosphorylation at Ser780 | • Delayed G₁ progression • Transcriptional repression of E2F targets (e.g., dihydrofolate reductase) |
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9